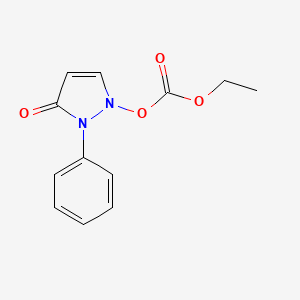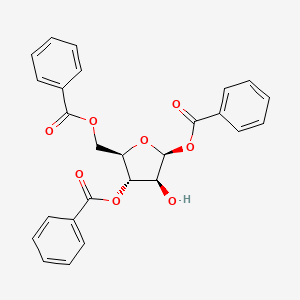
Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- is an organic compound with the molecular formula C21H20NO2P This compound is characterized by the presence of a diphenylphosphinyl group and a phenylmethyl group attached to the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- typically involves the reaction of diphenylphosphine oxide with N-benzylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphinyl group to diphenylphosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets. The diphenylphosphinyl group can coordinate with metal ions, making it useful in catalysis. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(phenylmethyl)-: Lacks the diphenylphosphinyl group, making it less versatile in coordination chemistry.
Diphenylphosphine oxide: Does not contain the acetamide moiety, limiting its biological applications.
Benzylacetamide: Similar structure but without the diphenylphosphinyl group.
Uniqueness
Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- is unique due to the presence of both the diphenylphosphinyl and phenylmethyl groups
Eigenschaften
CAS-Nummer |
90304-93-1 |
|---|---|
Molekularformel |
C21H20NO2P |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-benzyl-2-diphenylphosphorylacetamide |
InChI |
InChI=1S/C21H20NO2P/c23-21(22-16-18-10-4-1-5-11-18)17-25(24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23) |
InChI-Schlüssel |
DWDRBDIYXRUMPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)



![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)






